molecular formula C13H10N4O2S B14183878 ({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol CAS No. 856570-68-8

({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol

Cat. No.: B14183878
CAS No.: 856570-68-8
M. Wt: 286.31 g/mol
InChI Key: QSZBBJUESFRQGB-UHFFFAOYSA-N
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Description

({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol: is a complex organic compound characterized by its unique structure, which includes pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include pyridine derivatives, oxadiazole precursors, and thiolating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol: undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of ({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol: can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and may exhibit similar reactivity.

    Thiol-containing compounds: These compounds have a thiol group and may undergo similar chemical reactions.

The uniqueness of This compound lies in its combined structure, which imparts specific properties and reactivity that are not observed in simpler compounds.

Properties

CAS No.

856570-68-8

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]oxymethanethiol

InChI

InChI=1S/C13H10N4O2S/c20-8-18-12-9(4-3-7-15-12)13-16-11(17-19-13)10-5-1-2-6-14-10/h1-7,20H,8H2

InChI Key

QSZBBJUESFRQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=C(N=CC=C3)OCS

Origin of Product

United States

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